N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms .
Biochemical Pathways
For instance, they have been found to inhibit the synthesis of folic acid in microorganisms, thereby preventing their growth .
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform.
Introduction of Pyrazole Moiety: The next step involves the formation of the pyrazole ring.
Attachment of Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with 2-chloroethylmorpholine in the presence of a base.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with 4-chlorobenzoyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various bacterial and fungal strains.
Chemical Research: It serves as a model compound in the synthesis of new benzothiazole derivatives with potential pharmacological activities.
Industrial Applications: The compound is explored for its use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 1-(thiazol-2-yl)pyrazoline derivatives
Uniqueness
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple bacterial targets and its potential for modification make it a valuable compound in medicinal chemistry .
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, particularly focusing on its anticancer and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazole moiety
- A pyrazole ring
- A morpholine substituent
This unique combination suggests potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has been evaluated against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The results indicate that it exhibits significant cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 12.5 | Induction of apoptosis via caspase activation |
HeLa | 10.8 | Inhibition of cell cycle progression |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .
Anti-inflammatory Activity
The compound has also been studied for its potential as a selective COX-II inhibitor. COX-II is an enzyme involved in inflammation and pain signaling pathways. In vitro assays demonstrated that the compound exhibited selectivity for COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Enzyme | IC50 (µM) | Selectivity Ratio |
---|---|---|
COX-I | >100 | - |
COX-II | 3.5 | >28 |
This selectivity indicates that this compound could serve as a safer alternative to traditional NSAIDs .
Study 1: Cytotoxicity Assessment
In a study conducted by Chahal et al., the compound was subjected to cytotoxicity assays against multiple cancer cell lines. The results confirmed its potent activity against both A549 and HeLa cells, with detailed analysis revealing disruption in mitochondrial membrane potential and subsequent activation of apoptotic pathways .
Study 2: Inhibition of COX Enzymes
Another significant study evaluated the anti-inflammatory properties of the compound through enzyme inhibition assays. The results showed that it inhibited COX-II activity effectively while sparing COX-I, thus reducing the risk of ulcerogenic effects commonly seen with non-selective NSAIDs .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOJOHJYAOBDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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